molecular formula C15H11ClN2OS2 B2712700 5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 325979-80-4

5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No. B2712700
CAS RN: 325979-80-4
M. Wt: 334.84
InChI Key: HDZSFXGJOSMUFE-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is also known as Rivaroxaban . It is a low molecular weight, orally administrable anticoagulant drug . It directly inhibits the active form of serine protease Factor Xa (FXa) . Rivaroxaban can be used for the prevention and treatment of various thromboembolic diseases .


Molecular Structure Analysis

The molecular structure of Rivaroxaban has been studied extensively. The X-ray crystal structure of Rivaroxaban in complex with human FXa has been reported . Another study reported the crystal structure of a polymorphic form of Rivaroxaban .

Scientific Research Applications

Tubulin Polymerization Inhibitors

This compound has been used in the synthesis of novel derivatives that act as tubulin polymerization inhibitors . These inhibitors can prevent the growth of cancer cells by disrupting the formation of microtubules, which are essential for cell division .

Cancer Treatment

The compound has shown promising results in in vitro tests against five types of human cell lines, including breast adenocarcinoma (both hormone-dependent MCF-7 and hormone-independent MDA-MB-231), colorectal adenocarcinoma Caco-2, carcinoma HCT-116, and immortalized retinal-pigmented epithelium, hTERT-RPE1 .

Insecticidal Activity

Preliminary bioassay results indicate that compounds similar to “5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” exhibit moderate insecticidal activity against Mythimna separate at 200 mg/L .

Fungicidal Activity

Some of these compounds exhibited unexpectedly good fungicidal activity against five types of fungi at a concentration of 50 mg/L .

Corrosion Inhibition

Although not directly related to “5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, similar compounds have been studied for their potential as corrosion inhibitors . The formation of an oxide film on the surface of the aluminum alloy could explain the reduction in its corrosion rate .

Drug Synthesis

This compound could potentially be used in the synthesis of various drugs . For example, it could be used to synthesize sulfonamide derivatives, which have a wide range of medicinal applications, including diuretic, antihypertensive, and antibacterial effects .

Mechanism of Action

Rivaroxaban acts by selectively inhibiting Factor Xa, thereby prolonging prothrombin time and reducing thrombin generation . This impedes the formation of fibrin, ultimately inhibiting thrombus formation and enlargement .

properties

IUPAC Name

5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-9-2-4-10(5-3-9)11-8-20-15(17-11)18-14(19)12-6-7-13(16)21-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZSFXGJOSMUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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